(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(3,4-DIMETHOXYPHENYL)-5-{[3-(3-FLUORO-4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiazoles typically involves the cyclization of thiosemicarbazides with α-haloketones or α-haloesters. For this specific compound, the synthetic route might involve:
Formation of Thiosemicarbazide: Reacting hydrazine with carbon disulfide and an appropriate amine.
Cyclization: The thiosemicarbazide is then cyclized with an α-haloketone or α-haloester under acidic or basic conditions to form the triazolothiazole core.
Functionalization: Introducing the 3,4-dimethoxyphenyl and 3-fluoro-4-methylphenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to dihydropyrazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, triazolothiazoles are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
Biologically, these compounds exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, triazolothiazoles are explored for their potential to inhibit specific enzymes or receptors, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of triazolothiazoles typically involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Similar in structure but with a pyrimidine ring instead of a thiazole ring.
Thiazolopyridines: Contain a pyridine ring fused to a thiazole ring.
Benzothiazoles: Feature a benzene ring fused to a thiazole ring.
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological and chemical properties compared to other triazolothiazoles.
Properties
Molecular Formula |
C29H22FN5O3S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H22FN5O3S/c1-17-9-10-18(13-22(17)30)26-20(16-34(32-26)21-7-5-4-6-8-21)15-25-28(36)35-29(39-25)31-27(33-35)19-11-12-23(37-2)24(14-19)38-3/h4-16H,1-3H3/b25-15- |
InChI Key |
HXSOBRQHGRQUQJ-MYYYXRDXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C6=CC=CC=C6)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3)C6=CC=CC=C6)F |
Origin of Product |
United States |
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